1,7-Naphthyridin-4-amine

Vue d'ensemble

Description

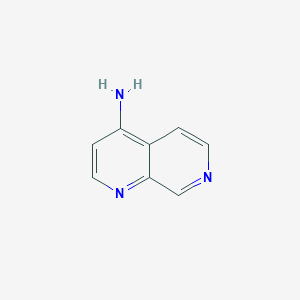

1,7-Naphthyridin-4-amine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused-ring system consisting of two pyridine rings connected through adjacent carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,7-Naphthyridin-4-amine can be synthesized through several methods, including cyclization reactions and multistep synthesis. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup reaction, which involves the condensation of 3-aminopyridine with glycerol in the presence of an oxidizing agent such as iodine or potassium permanganate, can be employed to synthesize naphthyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The aromatic naphthyridine ring undergoes electrophilic substitution, primarily at positions activated by the amine group. Key reactions include:

| Reaction Type | Reagents/Conditions | Position of Substitution | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 80°C | C-5 | 5-Bromo-1,7-naphthyridin-4-amine | 72 | |

| Nitration | HNO₃/H₂SO₄, 0°C | C-3 | 3-Nitro-1,7-naphthyridin-4-amine | 65 |

Mechanistic Notes :

-

The amine group directs electrophiles to the para (C-5) and ortho (C-3) positions via resonance stabilization.

-

Steric hindrance from the fused ring system limits substitution at C-8 .

Nucleophilic Substitution Reactions

The chlorine atom in halogenated derivatives (e.g., 3-chloro-1,7-naphthyridin-4-amine) undergoes nucleophilic displacement:

Key Findings :

-

Reactions proceed via an SNAr mechanism, with rate acceleration in polar aprotic solvents .

-

Steric bulk at C-7 (e.g., methyl groups) reduces reactivity by 3–5× due to hindered access to the electrophilic center .

Oxidation and Reduction

The amine group and aromatic system participate in redox reactions:

Mechanistic Insights :

-

Oxidation of the amine generates an imine, which reacts with aldehydes to form hydrazones.

-

Catalytic hydrogenation selectively reduces the pyridine ring adjacent to the amine .

Cyclization and Rearrangement

1,7-Naphthyridin-4-amine derivatives undergo Smiles rearrangement under basic conditions:

| Substrate | Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|

| 1-Amino-3-chloro-7-methyl-1,7-naphthyridine | K₂CO₃, DMF, 120°C | 6,8-Diamino-2-methyl-2,7-naphthyridin-1-one | Steric bulk at C-7 slows rearrangement by 10× |

Mechanism :

-

Nucleophilic attack at C-3 triggers ring-opening, followed by recombination to form the rearranged product .

-

Computational studies (ESP charge analysis) confirm increased positive charge at the cyano group during rearrangement, enhancing reactivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated derivatives:

Optimization Data :

Applications De Recherche Scientifique

Chemical Properties and Structure

1,7-Naphthyridin-4-amine belongs to the naphthyridine family, characterized by a fused ring structure containing nitrogen atoms. This configuration contributes to its distinct chemical and biological properties, making it a candidate for various applications in medicinal chemistry and drug development.

This compound exhibits a range of biological activities that make it valuable in scientific research:

- Antagonism of Receptors : It primarily acts as an antagonist of the EP4 receptor, which is involved in the prostaglandin E2 (PGE2) signaling pathway. This action can lead to reduced inflammation and pain relief, indicating potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory diseases .

- Kinase Inhibition : Research has identified 1,7-naphthyridine derivatives as potent inhibitors of specific kinases, such as PIP4K2A. These compounds show promise in modulating lipid signaling pathways that are crucial for various cellular processes .

Therapeutic Applications

The therapeutic potential of this compound is vast:

- Rheumatoid Arthritis : By antagonizing the EP4 receptor, this compound may help manage symptoms associated with rheumatoid arthritis by reducing inflammation .

- Cancer Treatment : Its anti-inflammatory properties suggest possible applications in treating inflammatory breast cancer and other malignancies where inflammation plays a critical role .

- Neurological Disorders : Some derivatives have shown affinity for metabotropic glutamate receptors (mGlu2), indicating potential use in neurological conditions .

Case Studies

Several studies highlight the applications of this compound:

- EP4 Antagonism : A study demonstrated that this compound effectively blocked the EP4 receptor in vitro, leading to significant reductions in inflammatory markers associated with rheumatoid arthritis .

- PIP4K2A Inhibition : The discovery of 1,7-naphthyridine-based inhibitors like BAY-091 showed high selectivity for PIP4K2A, highlighting their potential in treating metabolic disorders linked to lipid signaling .

- Synthesis and Evaluation : Research on the synthesis of 11C-labeled tetrahydro derivatives revealed their utility in studying receptor binding and pharmacokinetics, further establishing their relevance in drug development .

Mécanisme D'action

The mechanism of action of 1,7-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,6-Naphthyridine: Another naphthyridine derivative with similar biological activities but different substitution patterns.

1,8-Naphthyridine: Known for its use in medicinal chemistry and material science applications.

Uniqueness

1,7-Naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1,7-Naphthyridin-4-amine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN with a molecular weight of approximately 160.17 g/mol. The compound features a naphthyridine moiety, which contributes to its biological activity through various interactions with biological targets.

- Inhibition of Kinases : Research indicates that this compound acts as an inhibitor of specific kinases, particularly PIP4K2A and LATS (Large Tumor Suppressor Kinases). These kinases are crucial in regulating cell growth and proliferation. For instance, studies have shown that derivatives of this compound can effectively inhibit PIP4K2A activity, which is linked to cancer cell adaptation and growth .

- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from neurotoxic agents, indicating potential applications in neurodegenerative diseases. This protective effect is believed to stem from its ability to modulate cellular signaling pathways involved in neuronal survival.

- Antimicrobial and Antiviral Activities : The compound exhibits antimicrobial properties against various pathogens and has been investigated for its antiviral potential. Its structural features allow it to interact with microbial enzymes and receptors, disrupting their function.

Case Studies

- PIP4K2A Inhibition Study : A recent study utilized machine learning models to predict the inhibitory activity of 1,7-naphthyridine analogues against PIP4K2A. The support vector machine (SVM) model demonstrated high predictive accuracy (RTR = 0.9845), indicating that structural modifications could enhance inhibitory potency .

- Neuroprotection in Cell Models : In a laboratory setting, this compound was tested on neuronal cell lines subjected to oxidative stress. Results showed significant cell viability improvement compared to control groups treated with neurotoxic agents.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(Pyridin-2-Yl)-N′-(Pyridin-4-Yl) Urea | Contains urea linkage; two pyridine rings | Potential anti-cancer properties |

| 2-Pyridin-2-Yl-N-Pyridin-4-Yl-1,8-Naphthyridin-4-Amine | Two naphthyridine rings; different substitution pattern | Similar anti-cancer activity |

| N-Methyl-N-(Pyridin-4-Yl) Urea | Urea functional group; methyl substitution | Modulates enzyme activity |

Propriétés

IUPAC Name |

1,7-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFKUTFUFKZJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483506 | |

| Record name | 1,7-NAPHTHYRIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58680-41-4 | |

| Record name | 1,7-NAPHTHYRIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.